8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride
Description
This compound is a purine derivative with a benzyl group at the 8-position and a substituted ethylaminoethyl chain at the 7-position. Its hydrochloride salt enhances solubility, making it distinct from neutral analogs.
Properties
Molecular Formula |
C20H30ClN5O3 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,17-18,26H,4,10-14H2,1-3H3;1H |
InChI Key |
IUFTYFZYMRNTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C2C(N=C1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)CCO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride involves multiple steps. The starting material is theophylline, which undergoes alkylation with benzyl chloride to form 8-benzyltheophylline. This intermediate is then reacted with 2-(ethyl(2-hydroxyethyl)amino)ethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating respiratory conditions and its mechanism of action as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects primarily by acting as a selective A1 adenosine receptor antagonist. This action leads to bronchodilation by relaxing the smooth muscles in the airways. The molecular targets include adenosine receptors, and the pathways involved are related to cyclic AMP (cAMP) signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues from the Heterocycles synthesis studies (2002) include:
Key Observations:
- Position 8 Substituents: The target compound’s benzyl group contrasts with electron-withdrawing (Cl in 9 ) and bulky aromatic (Ph in 15 , biphenyl in 21 ) substituents. This likely enhances lipophilicity compared to 9 but reduces steric hindrance relative to 15 and 21 .
- Position 7 Substituents: The ethyl(2-hydroxyethyl)aminoethyl chain introduces a hydrophilic tertiary amine, protonated in the hydrochloride form.
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely exhibits higher water solubility than neutral analogues (e.g., 9 , 15 , 21 ) due to ionic character .
- Melting Points: While 9 and 15 have defined melting points (152°C and 164°C, respectively), the target compound’s melting point is unreported but expected to be lower due to its ionic nature .
Computational Similarity Analysis
- Tanimoto/Dice Indices: The hydroxyethylaminoethyl chain and benzyl group in the target compound reduce structural similarity to simpler analogues. For example, 9 and 15 share a Tanimoto index >0.7 due to shared benzyl and purine cores, but the target’s unique substituents lower this value .
Pharmacological Context and Bioactivity
The hydroxyethyl group may modulate selectivity for G-protein-coupled receptors (e.g., A₂B) compared to analogues with non-polar substituents .
Biological Activity
The compound 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione; hydrochloride , also known as Bamifylline hydrochloride, is a derivative of theophylline with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Information
- Molecular Formula : CHClNO
- Molecular Weight : 421.9 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 8
- Topological Polar Surface Area : 81.9 Ų
- Complexity : 554
| Property | Value |
|---|---|
| Molecular Weight | 421.9 g/mol |
| Molecular Formula | CHClNO |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 81.9 Ų |
| Complexity | 554 |
Bamifylline functions primarily as a bronchodilator , similar to other xanthine derivatives like theophylline. It acts by inhibiting phosphodiesterase enzymes, leading to increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP results in smooth muscle relaxation and bronchodilation, making it beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacological Effects
- Bronchodilation : Studies indicate that Bamifylline exhibits significant bronchodilatory effects, making it effective in alleviating symptoms of asthma and COPD.
- Anti-inflammatory Properties : Research suggests that the compound may also possess anti-inflammatory properties, potentially reducing airway inflammation associated with chronic respiratory diseases .
- Cardiovascular Effects : The compound has been observed to influence cardiovascular parameters by promoting vasodilation through cAMP-mediated pathways .
Study on Bronchodilatory Effects
A clinical trial assessed the efficacy of Bamifylline in patients with asthma. The results demonstrated a statistically significant improvement in lung function parameters (FEV1 and PEFR) compared to placebo groups .
In Vivo Studies
In animal models, Bamifylline showed improved respiratory function and reduced airway resistance when administered at therapeutic doses. The mechanism was attributed to its ability to enhance cAMP levels in bronchial tissues, leading to relaxation of bronchial smooth muscles .
Comparative Efficacy
A comparative study highlighted the efficacy of Bamifylline against other bronchodilators such as salbutamol and ipratropium bromide. The findings suggested that while salbutamol provided rapid relief, Bamifylline offered prolonged effects with fewer side effects related to tachycardia and jitteriness commonly associated with beta-agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
